

Application Notes and Protocols: Simepdekinra Clinical Trial Design for Plaque Psoriasis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for Simepdekinra (also known as LY4100511 and DC-853), an orally administered interleukin-17 (IL-17) inhibitor under investigation for the treatment of moderate-to-severe plaque psoriasis. The information is based on the Phase 2 clinical trial registered under the identifier NCT06602219.[1][2][3][4]

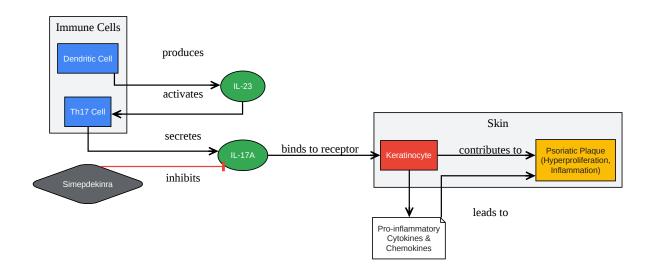
Introduction to Simepdekinra and its Mechanism of Action

Simepdekinra is a novel small molecule designed to selectively inhibit the IL-17A signaling pathway.[4][5] In the pathogenesis of psoriasis, the IL-23/Th17 axis plays a crucial role, leading to the production of pro-inflammatory cytokines, including IL-17A.[2] This cytokine acts on various cell types, including keratinocytes, to promote inflammation, hyperproliferation, and the formation of psoriatic plaques.[2] By targeting IL-17A, Simepdekinra aims to disrupt this inflammatory cascade, thereby reducing the clinical signs and symptoms of psoriasis.[6]

IL-17 Signaling Pathway in Psoriasis

The following diagram illustrates the central role of IL-17 in the pathophysiology of psoriasis.





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Caption: Simplified IL-17 signaling pathway in psoriasis pathogenesis.

Simepdekinra Phase 2 Clinical Trial (NCT06602219) Overview

This is a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study designed to assess the efficacy and safety of Simepdekinra in adult participants with moderate-to-severe plaque psoriasis.[1][2][3]

Study Design and Participant Allocation

The trial is designed to evaluate three different oral doses of Simepdekinra against a placebo. A total of 222 participants are enrolled in the study.[1] The participants are randomized into four parallel arms.



Arm	Treatment	Route of Administration	Number of Participants
1	Simepdekinra (Dose 1)	Oral	Not Specified
2	Simepdekinra (Dose 2)	Oral	Not Specified
3	Simepdekinra (Dose 3)	Oral	Not Specified
4	Placebo	Oral	Not Specified

Key Inclusion and Exclusion Criteria

Inclusion Criteria:[1][6]

- Adults aged 18 years or older.
- Clinical diagnosis of plaque psoriasis for at least 6 months.
- Moderate-to-severe disease, as defined by a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10% at baseline.
- Candidate for systemic therapy or phototherapy.
- Body Mass Index (BMI) between 18 and 40 kg/m².

Exclusion Criteria:[1][6]

- Forms of psoriasis other than plaque psoriasis (e.g., erythrodermic, pustular, or guttate).
- Current or recent use of other systemic psoriasis therapies or phototherapy.
- History of inadequate response to more than one biologic agent for psoriasis.
- · Active or chronic infections.



Study Endpoints

The primary and secondary endpoints are designed to evaluate the efficacy and safety of Simepdekinra.

Endpoint Type	Endpoint	Time Frame
Primary	Proportion of participants achieving at least a 75% reduction in PASI score from baseline (PASI 75).	Week 12
Secondary	Proportion of participants achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.	Week 12
Secondary	Proportion of participants achieving at least a 90% reduction in PASI score from baseline (PASI 90).	Week 12
Secondary	Proportion of participants achieving a 100% reduction in PASI score from baseline (PASI 100).	Week 12
Secondary	Change from baseline in the Dermatology Life Quality Index (DLQI).	Week 12
Secondary	Incidence and severity of treatment-emergent adverse events.	Throughout the study

Experimental Protocols Psoriasis Area and Severity Index (PASI) Assessment



Objective: To quantify the severity and extent of psoriasis.

Procedure:

- The body is divided into four regions: head (10% of BSA), trunk (30% of BSA), upper extremities (20% of BSA), and lower extremities (40% of BSA).
- In each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale from 0 (none) to 4 (very severe).
- The percentage of BSA affected by psoriasis in each region is estimated and assigned a score from 0 to 6.
- The PASI score is calculated using the following formula:
 - PASI = 0.1(Erythemahead + Indurationhead + Desquamationhead) x Areahead + 0.2(Erythemaupper + Indurationupper + Desquamationupper) x Areaupper + 0.3(Erythematrunk + Indurationtrunk + Desquamationtrunk) x Areatrunk + 0.4(Erythemalower + Indurationlower + Desquamationlower) x Arealower
- The final PASI score ranges from 0 to 72, with higher scores indicating greater disease severity.

Static Physician's Global Assessment (sPGA)

Objective: To provide a global assessment of psoriasis severity.

Procedure:

- The investigator makes an overall assessment of the severity of the participant's psoriasis at a specific time point.
- The assessment is based on the degree of erythema, induration, and scaling of the psoriatic lesions.
- A single score is assigned based on a 5-point or 6-point scale, typically ranging from 0 (clear) to 4 or 5 (severe).

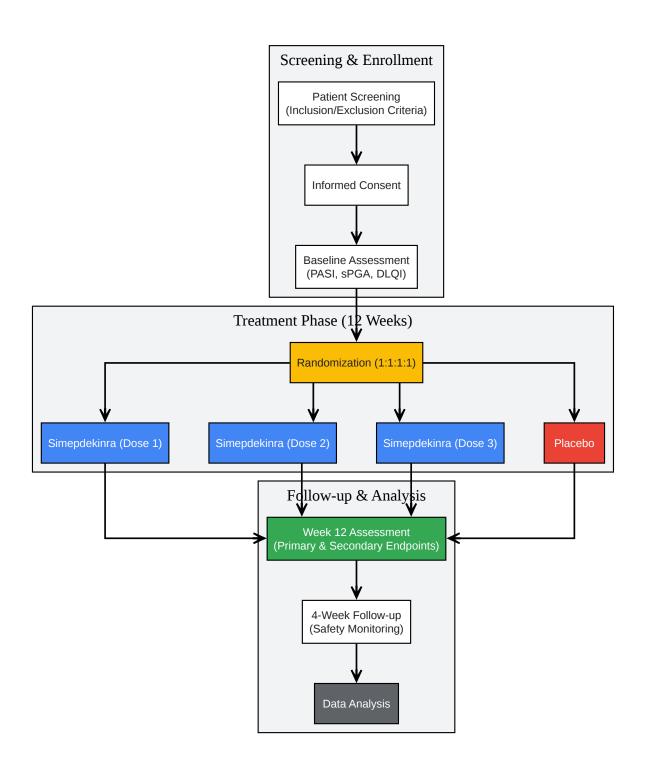


• For the Simepdekinra trial, a score of 0 or 1 indicates treatment success, provided there is also at least a 2-point improvement from the baseline score.

Clinical Trial Workflow

The following diagram outlines the workflow of the Simepdekinra Phase 2 clinical trial.





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Caption: Workflow of the Simepdekinra Phase 2 clinical trial for plaque psoriasis.



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